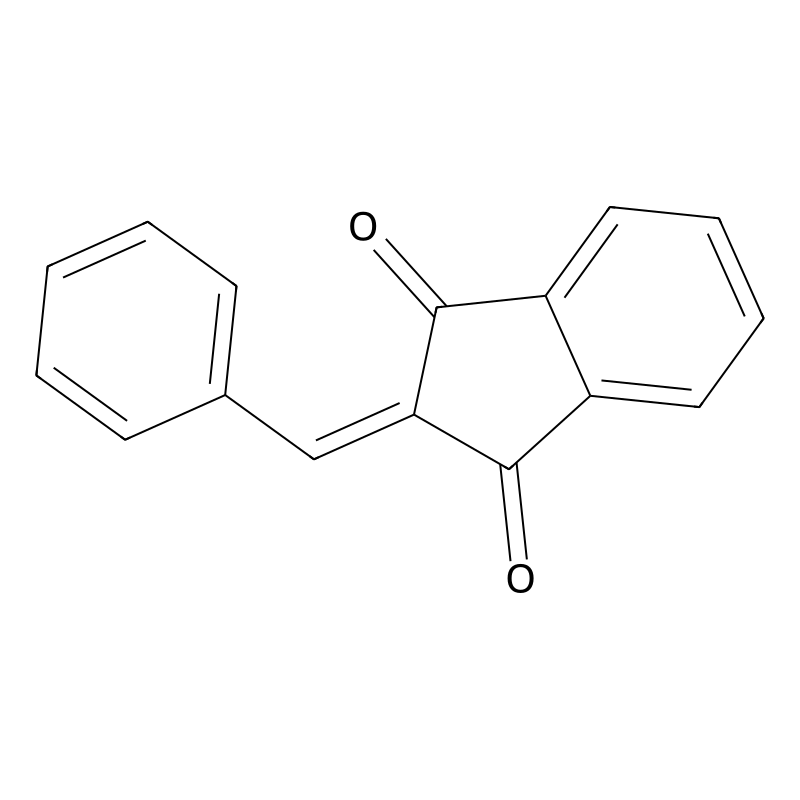

2-Benzylidene-1h-indene-1,3(2h)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzylidene-1H-indene-1,3(2H)-dione has the molecular formula C16H10O2 and a molecular weight of approximately 234.25 g/mol . The structure features a conjugated system that contributes to its chemical reactivity and biological properties. It is often used as an intermediate in the synthesis of other organic compounds and dyes due to its chromophoric properties.

- Nucleophilic Addition: The carbonyl groups in 2-benzylidene-1H-indene-1,3(2H)-dione are susceptible to nucleophilic attack, allowing for the formation of diverse derivatives.

- Photoredox Reactions: Recent studies have explored its reactivity under photoredox conditions, enabling transformations such as difluoromethylation .

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

Research has indicated that 2-benzylidene-1H-indene-1,3(2H)-dione exhibits various biological activities. Its derivatives have shown potential antimicrobial properties and may act against certain pathogens. The presence of the indene moiety is believed to contribute to these bioactive effects, making it a candidate for further pharmacological studies.

There are several methods for synthesizing 2-benzylidene-1H-indene-1,3(2H)-dione:

- Condensation Reactions: Typically synthesized through the condensation of benzaldehyde with indane-1,3-dione under acidic conditions.

- Photoredox Catalysis: Recent advancements include photoredox-catalyzed methods that allow for more efficient synthesis and functionalization of this compound .

- Traditional Organic Synthesis: Conventional methods involve multiple steps of electrophilic aromatic substitution and oxidation processes.

The applications of 2-benzylidene-1H-indene-1,3(2H)-dione are diverse:

- Dye Intermediate: Utilized in the dye industry due to its ability to impart color and stability to dye formulations .

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Potentially useful in developing new pharmaceuticals due to its biological activities.

Several compounds share structural similarities with 2-benzylidene-1H-indene-1,3(2H)-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Indan-1,3-dione | Core structure similar to indenes | Lacks the benzylidene substituent |

| 2-Acetylindane | Contains an acetyl group instead | Exhibits different reactivity patterns |

| Benzylideneacetone | Contains a ketone group | Different functional group leading to varied uses |

Each of these compounds exhibits unique properties and reactivities that distinguish them from 2-benzylidene-1H-indene-1,3(2H)-dione while sharing a common structural theme.

Conventional Condensation Reactions

Aldol Condensation Mechanisms

The aldol condensation represents the most fundamental approach for synthesizing 2-benzylidene-1H-indene-1,3(2H)-dione derivatives [1] [2]. The mechanism proceeds through a well-established pathway involving enolate ion formation, nucleophilic attack, and subsequent dehydration steps [3] [4].

The initial step involves the formation of an enolate ion through base-mediated abstraction of a proton from the α-carbon of indene-1,3-dione [3]. This enolate ion, stabilized by resonance delocalization, acts as a nucleophile in the subsequent condensation reaction [4]. The nucleophilic attack occurs at the carbonyl carbon of benzaldehyde, resulting in the formation of a carbon-carbon bond [3] [4].

The aldol condensation mechanism demonstrates high efficiency when conducted under acidic conditions [1] [5]. Research has shown that the reaction of 4-methoxy-2,3-dihydro-1H-inden-1-one with benzaldehyde in methanol using hydrochloric acid as catalyst yields the corresponding 2-benzylidene derivative in 71% yield [5]. The reaction proceeds through a tetrahedral intermediate formation, followed by proton transfer and elimination of water to generate the final benzylidene product [4].

The selectivity of aldol condensation reactions depends significantly on the substituents present on both the indene-1,3-dione core and the aromatic aldehyde [6]. Electron-rich benzaldehydes demonstrate superior reactivity compared to electron-deficient analogs, with the reaction proceeding in a highly substituent-specific manner [6]. Electronic effects play a crucial role in determining both the reaction rate and product selectivity [6].

Solvent-Based Synthesis Protocols

Solvent selection critically influences the efficiency and selectivity of 2-benzylidene-1H-indene-1,3(2H)-dione synthesis [1] [7] [8]. Comprehensive optimization studies have revealed significant variations in reaction yields depending on the solvent system employed [8].

Ethanol emerges as one of the most effective solvents for condensation reactions, providing yields of 73% under optimized conditions [8]. The protic nature of ethanol facilitates both reactant dissolution and proton transfer processes essential for the condensation mechanism [7]. Reactions conducted in ethanol at reflux temperature for 6-12 hours consistently produce high-quality products with minimal side reactions [7].

Methanol demonstrates comparable effectiveness to ethanol, yielding 68% of the desired product under similar reaction conditions [8]. The slightly lower yield compared to ethanol may be attributed to differences in solvation properties and reaction kinetics [8]. Extended reaction times of 24 hours are typically required when using methanol as the reaction medium [5].

Dichloromethane provides excellent yields of 77% when employed as the reaction solvent [8]. The aprotic nature of dichloromethane offers advantages in reactions involving Lewis acid catalysts, such as titanium tetrachloride-pyridine systems [9]. Room temperature reactions in dichloromethane can achieve yields of up to 79% with appropriate catalyst systems [9].

Benzene demonstrates variable performance depending on reaction conditions and catalyst systems [9]. Short reaction times of 1.5 hours at 80°C yield benzylidene malonate intermediates in 75% yield, while extended reaction periods of 17 hours favor cyclized indene products with 56% yield [9]. The aromatic nature of benzene influences both reaction selectivity and product distribution [9].

| Solvent | Yield (%) | Temperature (°C) | Reaction Time (h) | Product Type | Reference |

|---|---|---|---|---|---|

| Ethanol | 73 | 25 | 6-12 | Indenodihydropyridine | [7] |

| Methanol | 68 | 25 | 24 | Various | [5] |

| Dichloromethane | 77 | 25 | 4 | Various | [8] |

| Benzene | Variable | 80 | 1.5-17 | Benzylidene malonate | [9] |

| 1,4-Dioxane | Trace-90 | Reflux | 6-12 | Indenopyridine | [7] |

Green Chemistry Approaches

Ionic Liquid-Catalyzed Routes

Ionic liquid-catalyzed synthesis represents a significant advancement in green chemistry approaches for 2-benzylidene-1H-indene-1,3(2H)-dione preparation [10] [11]. The task-specific ionic liquid 2-hydroxyethylammonium formate has emerged as an exceptionally effective catalyst for condensation reactions between indane-1,3-dione and various aldehydes [10] [11].

The ionic liquid-catalyzed method operates under remarkably mild conditions, proceeding at room temperature without requiring additional solvents or traditional catalysts [10] [11]. This approach demonstrates several significant advantages including high yields, rapid reaction rates, and simplified purification procedures [10]. The reaction mechanism involves ionic liquid-assisted activation of both the carbonyl compounds and the nucleophilic species [10].

The environmental benefits of ionic liquid catalysis extend beyond the elimination of organic solvents [10]. The 2-hydroxyethylammonium formate catalyst can be recovered and reused multiple times without significant loss of activity [10]. This recyclability aspect contributes to the overall sustainability of the synthetic process [10].

Product isolation from ionic liquid-mediated reactions requires only simple filtration procedures, eliminating the need for complex purification protocols [10]. The high purity of products obtained directly from the reaction mixture represents a significant advantage over conventional methods that often require extensive chromatographic purification [10].

The scope of ionic liquid-catalyzed synthesis encompasses a wide range of aromatic aldehydes, demonstrating broad substrate tolerance [10]. Both electron-rich and electron-deficient benzaldehydes participate effectively in the condensation reaction, producing the corresponding benzylidene derivatives in consistently high yields [10].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis utilizing ball milling techniques provides an innovative solvent-free approach for preparing 2-benzylidene-1H-indene-1,3(2H)-dione derivatives [12]. This methodology represents a paradigm shift toward environmentally sustainable synthetic protocols [12].

Ball milling operations achieve optimal results using specific parameter combinations [12]. The most effective conditions involve 56.6 grams of milling balls operating at 20 Hz frequency for one-hour duration [12]. These parameters provide the necessary mechanical energy for bond formation while avoiding excessive heat generation that could lead to product decomposition [12].

The mechanochemical approach demonstrates remarkable efficiency, achieving yields ranging from 64% to 97% for various benzimidazole derivatives and related heterocyclic compounds [12]. The absence of solvents eliminates potential environmental hazards associated with organic solvent use and disposal [12].

Reaction monitoring in mechanochemical synthesis relies on sampling techniques and spectroscopic analysis [12]. The solid-state nature of the reaction requires careful optimization of milling parameters to ensure complete conversion of starting materials [12]. Extended milling times beyond optimal conditions can lead to product degradation and reduced yields [12].

The scalability of mechanochemical synthesis presents significant advantages for industrial applications [12]. The equipment requirements are relatively simple, consisting primarily of ball mills and basic monitoring instruments [12]. This simplicity translates to reduced capital investment and operational costs compared to traditional solution-phase synthesis [12].

Cascade Reaction Strategies

Cascade reaction strategies provide sophisticated one-pot methodologies for synthesizing complex 2-benzylidene-1H-indene-1,3(2H)-dione derivatives [13] [7]. These approaches combine multiple bond-forming reactions in a single synthetic operation, significantly improving atom economy and reducing waste generation [7].

The cascade reaction between 1,1-enediamines and benzylidene-1H-indene-1,3(2H)-diones represents a particularly successful strategy [13] [7]. This approach constructs both carbon-carbon and carbon-nitrogen bonds in a single operation, producing indenodihydropyridine derivatives with yields ranging from 90% to 98% [7].

Solvent selection dramatically influences the outcome of cascade reactions [7]. Ethanol promotes the formation of indenodihydropyridine products, while 1,4-dioxane favors indenopyridine formation [7]. This solvent-dependent selectivity allows for controlled synthesis of different product classes from identical starting materials [7].

The optimization of cascade reaction conditions requires careful attention to temperature, reaction time, and catalyst selection [7]. Reflux conditions in ethanol for approximately 6 hours provide optimal yields for indenodihydropyridine synthesis [7]. Alternative conditions using 1,4-dioxane at reflux for 12 hours favor indenopyridine formation with 90% yield [7].

Zirconocene-mediated cascade reactions offer alternative pathways for indene derivative synthesis [14]. These reactions involve intermolecular coupling of aromatic ketones with alkynes, generating oxazirconacyclopentenes that undergo hydrolysis to afford indene products in good to excellent yields [14].

| Reaction Type | Yield (%) | Solvent | Temperature (°C) | Features | Reference |

|---|---|---|---|---|---|

| 1,1-Enediamines + Benzylidene-indene-diones | 90-98 | Ethanol/1,4-dioxane | Reflux | Atom economy | [7] |

| Zirconocene-mediated coupling | Good to excellent | Various | Variable | One-pot multicomponent | [14] |

| Sequential Knoevenagel/Cyclization | 56-79 | Benzene/Dichloromethane | 80/Room temperature | Product selectivity | [9] |

| Three-component reaction | 95 | Aqueous | Room temperature | Green conditions | [15] |

Post-Synthetic Modification Techniques

Post-synthetic modification techniques enable the introduction of diverse functional groups into pre-formed 2-benzylidene-1H-indene-1,3(2H)-dione scaffolds [16] [17]. These methodologies expand the structural diversity accessible from common synthetic intermediates [16].

Aromatic nucleophilic substitution reactions provide effective routes for introducing amino-substituted benzylidene derivatives [18]. The reaction sequence begins with the synthesis of 2-(4-fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one through condensation of 4-fluorobenzaldehyde with the corresponding indanone [18]. Subsequent treatment with various aliphatic and aromatic amines produces 2-(4-aminobenzylidene) derivatives in good to excellent yields [18].

Palladium-catalyzed modifications offer sophisticated approaches for structural elaboration [16]. Tandem reactions involving base-mediated cyclization of 1-alkenyl-2-arylalkynes and palladium-catalyzed annulation of 1-alkynyl-2-halobenzenes provide access to complex indene derivatives [16]. These protocols allow for the incorporation of diversity and complexity during the modification process [16].

Tert-butylisocyanide insertion reactions represent another valuable post-synthetic modification strategy [19]. The chemoselective insertion of tert-butyl isocyanide into palladium-carbon bonds enables the formation of carbon-carbon bonds, leading to indane-1,3-dione derivatives substituted at the 2-position with various aromatic rings [19]. Reaction yields ranging from 61% to 75% have been achieved using this methodology [19].

Electrocyclization strategies, particularly Nazarov cyclization reactions, provide access to highly substituted functionalized indenes [20]. The two-step process involves nucleophilic addition of aryl vinyl ketones with nucleophilic reagents, followed by Lewis acid-catalyzed electrocyclization [20]. This approach yields indene derivatives in good to excellent yields while offering significant structural diversity [20].

Oxidative modifications enable the transformation of indene derivatives into more highly functionalized products [19]. Various oxidizing systems including N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, and pyridinium dichromate have been employed for selective oxidations [19]. These methods allow for the fine-tuning of electronic properties and biological activities of the final products [19].

| Method | Yield (%) | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Aldol Condensation (Hydrochloric acid/Methanol, reflux 24h) | 71 | Methanol | 120 | [5] |

| Knoevenagel Condensation (Piperidine/Acetic acid, benzene 80°C) | 75 | Benzene | 80 | [9] |

| Knoevenagel Condensation (Titanium tetrachloride-pyridine, room temperature) | 79 | Dichloromethane | 25 | [9] |

| Ethanol/Acetic Acid (reflux) | 98 | Ethanol | Reflux | [1] |

| Superacid promoted (80°C) | 54-95 | Various | 80 | [6] |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant